

Hpk1-IN-29: A Technical Overview of a Novel HPK1 Inhibitor

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For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical guide to the chemical properties and biological activity of **Hpk1-IN-29**, a potent and selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1). HPK1 is a crucial negative regulator of T-cell and B-cell receptor signaling, making it a promising target for cancer immunotherapy. **Hpk1-IN-29**, also identified as compound 38 in patent WO2021175270A1, has emerged as a significant tool for researchers in the field.

Core Chemical and Biological Properties

Hpk1-IN-29 is a small molecule inhibitor with the chemical formula C₂₆H₁₈F₃N₅O₂ and a molecular weight of 489.45 g/mol .[1] As a potent HPK1 inhibitor, it plays a role in enhancing the body's anti-tumor immunity by blocking the negative regulatory function of HPK1 in immune cells.[2] This inhibition leads to a more robust and sustained immune response against cancer cells.

Quantitative Biological Activity

The primary measure of a kinase inhibitor's potency is its half-maximal inhibitory concentration (IC50). The following table summarizes the available in vitro data for **Hpk1-IN-29** (referred to as compound 38 in the source).

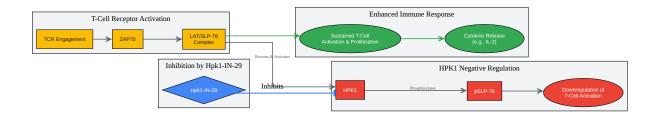


Assay Type	Target	IC50 (nM)
Biochemical Kinase Assay	HPK1	1.2

Table 1: In vitro inhibitory activity of **Hpk1-IN-29**.

Mechanism of Action: The HPK1 Signaling Pathway

HPK1 is a serine/threonine kinase that acts as a negative feedback regulator within the T-cell receptor (TCR) signaling cascade. Upon TCR activation, HPK1 is recruited to the immunological synapse where it phosphorylates key downstream adaptor proteins, such as SLP-76. This phosphorylation event leads to the dampening of the T-cell activation signal. By inhibiting HPK1, **Hpk1-IN-29** prevents this negative regulation, leading to a more potent and sustained T-cell response.



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Caption: HPK1 signaling pathway and the mechanism of action of Hpk1-IN-29.

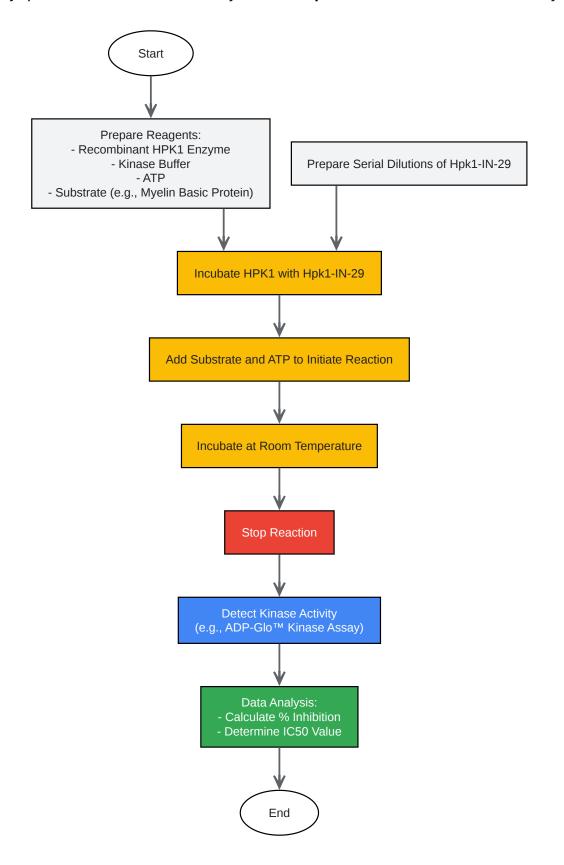
Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of **Hpk1-IN-29**.



HPK1 Kinase Activity Assay

This assay quantifies the in vitro inhibitory effect of Hpk1-IN-29 on HPK1 kinase activity.





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Caption: Workflow for a typical in vitro HPK1 kinase inhibition assay.

Methodology:

- Reagent Preparation: All reagents, including recombinant full-length human HPK1 protein, kinase assay buffer, ATP, and a suitable substrate (e.g., myelin basic protein), are prepared according to the assay kit manufacturer's instructions.
- Compound Preparation: Hpk1-IN-29 is serially diluted in DMSO to generate a range of concentrations for IC50 determination.
- Kinase Reaction: The HPK1 enzyme is pre-incubated with the various concentrations of Hpk1-IN-29 in a 96-well plate.
- Reaction Initiation: The kinase reaction is initiated by the addition of a mixture of the substrate and ATP.
- Incubation: The reaction mixture is incubated at room temperature for a specified period (e.g., 60 minutes) to allow for substrate phosphorylation.
- Detection: The amount of ADP produced, which is directly proportional to kinase activity, is measured using a detection reagent such as ADP-Glo™. The luminescence signal is read using a plate reader.
- Data Analysis: The percentage of HPK1 inhibition is calculated for each concentration of Hpk1-IN-29 relative to a DMSO control. The IC50 value is then determined by fitting the data to a four-parameter logistic curve.

Conclusion

Hpk1-IN-29 is a potent and specific inhibitor of HPK1, demonstrating significant potential as a research tool and a lead compound for the development of novel cancer immunotherapies. Its ability to enhance T-cell activation by blocking a key negative regulatory checkpoint warrants further investigation in preclinical and clinical settings. The provided data and protocols offer a



foundational resource for researchers aiming to explore the therapeutic utility of HPK1 inhibition.

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References

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